N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide (CAS 476462-13-2) is a synthetic small molecule belonging to the 1,3,4-thiadiazole benzamide class. While compounds within this broad chemotype have been investigated in primary literature and patents for various activities including Wnt pathway inhibition and anticancer effects , a comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChemSpider) specifically for CAS 476462-13-2 yields no quantitative biological, pharmacological, or physicochemical characterization data from these acceptable sources.
Molecular FormulaC20H21N3O4S
Molecular Weight399.47
CAS No.476462-13-2
Cat. No.B2390381
⚠ Attention: For research use only. Not for human or veterinary use.
Sourcing N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide (CAS 476462-13-2): A Critical Evidence Gap Analysis
N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide (CAS 476462-13-2) is a synthetic small molecule belonging to the 1,3,4-thiadiazole benzamide class. While compounds within this broad chemotype have been investigated in primary literature and patents for various activities including Wnt pathway inhibition [1] and anticancer effects [2], a comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChemSpider) specifically for CAS 476462-13-2 yields no quantitative biological, pharmacological, or physicochemical characterization data from these acceptable sources. Publicly available information for this precise compound is currently restricted to non-peer-reviewed vendor catalogs and general chemical listing sites, which are excluded from this analysis per evidence rules. Consequently, the baseline for this compound is characterized by an absence of verifiable, comparator-ready quantitative data in the accepted primary and authoritative sources.
[1] WO2016131808A1 - 1,3,4-thiadiazol-2-yl-benzamide derivatives as inhibitors of the wnt signalling pathway. View Source
[2] Polkam, N., et al. (2015). Synthesis, in vitro anticancer and antimycobacterial evaluation of new 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazole-2-amino derivatives. Bioorganic & Medicinal Chemistry Letters, 25(7), 1398-1402. View Source
Why N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide Cannot Be Generically Substituted: A Data-Driven Risk Analysis
Generic substitution within the 1,3,4-thiadiazole benzamide class is not scientifically justifiable for CAS 476462-13-2 based on the currently available evidence. The specific combination of a 2,5-dimethoxyphenyl substituent on the thiadiazole ring and an isopropoxybenzamide moiety creates a unique structural context. In related series, minor structural modifications have been shown to cause dramatic shifts in biological activity. For instance, in a study of 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazole-2-amino derivatives, subtle changes led to compounds with antitubercular MIC values ranging from inactive to 40.86 [1]. The presence of a lipophilic isopropoxy group is known to influence molecular properties such as logP and target affinity . Without quantitative selectivity, potency, ADMET, or stability data for this specific compound, any substitution with a close analog (e.g., a 4-fluorophenyl or ethoxybenzamide derivative) carries an undefined and potentially critical risk of functional failure in a scientific study or industrial application, making it an uninformed procurement decision.
[1] Polkam, N., et al. (2015). Synthesis, in vitro anticancer and antimycobacterial evaluation of new 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazole-2-amino derivatives. Bioorganic & Medicinal Chemistry Letters, 25(7), 1398-1402. View Source
Quantitative Differentiation Evidence for CAS 476462-13-2: A Null Report
Application Scenarios for N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide: Evidence-Backed Recommendations
Scenario 1: No evidence-based application can be recommended at this time.
A systematic search of primary research papers, patents (including those covering Wnt signaling [1]), and authoritative databases failed to identify any quantitative performance data for this compound. Therefore, no application scenario, such as use as a validated chemical probe, a lead compound for drug discovery, or a reference standard, can be recommended based on the evidence rules of this guide. Any proposed use would be speculative and not grounded in verifiable data.
[1] WO2016131808A1 - 1,3,4-thiadiazol-2-yl-benzamide derivatives as inhibitors of the wnt signalling pathway. View Source
Quote Request
Request a Quote for N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.